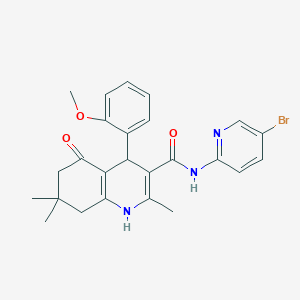![molecular formula C20H31NO5 B5174649 1-[4-(2,6-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5174649.png)
1-[4-(2,6-dimethylphenoxy)butyl]-4-methylpiperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,6-dimethylphenoxy)butyl]-4-methylpiperidine oxalate is a chemical compound with a molecular formula of C21H35NO3. It is commonly known as DMXB-A and is a selective nicotinic acetylcholine receptor agonist. DMXB-A has been widely studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
DMXB-A acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, attention, and sensory processing. Activation of this receptor by DMXB-A leads to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are important for cognitive function.
Biochemical and Physiological Effects
DMXB-A has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It also has potential therapeutic applications in treating ADHD and other cognitive disorders. DMXB-A has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are important for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for lab experiments, including its selectivity for the α7 nicotinic acetylcholine receptor and its ability to improve cognitive function and memory in animal models. However, its limitations include its high cost and the need for specialized equipment and expertise to synthesize and study the compound.
Orientations Futures
There are several future directions for research on DMXB-A, including its potential therapeutic applications in other cognitive disorders such as Parkinson's disease and traumatic brain injury. Additionally, further studies are needed to better understand the mechanism of action of DMXB-A and its effects on neurotransmitter release and cognitive function. Finally, research is needed to develop more cost-effective and efficient methods for synthesizing and studying DMXB-A.
Méthodes De Synthèse
DMXB-A can be synthesized using a multi-step process involving the reaction of 2,6-dimethylphenol with butyl bromide, followed by the reaction of the resulting product with 4-methylpiperidine and oxalic acid. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
DMXB-A has been extensively studied for its potential therapeutic applications in various medical conditions such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
1-[4-(2,6-dimethylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-15-9-12-19(13-10-15)11-4-5-14-20-18-16(2)7-6-8-17(18)3;3-1(4)2(5)6/h6-8,15H,4-5,9-14H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBQHIYVDQZTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=CC=C2C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(3-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrochloride](/img/structure/B5174580.png)
![N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5174582.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methylbenzyl)piperazine](/img/structure/B5174592.png)
![N-(2-cyanophenyl)-2-[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5174601.png)
![tetrahydro-2-furanylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174616.png)
![3-(2-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5174622.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5174629.png)
![N-(2-methoxyphenyl)-2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}acetamide](/img/structure/B5174630.png)

![N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5174637.png)

![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5174644.png)